3-[1-(2,5-dimethoxybenzoyl)piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide
Description
3-[1-(2,5-dimethoxybenzoyl)piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide is a complex organic compound that features a piperidine ring substituted with a 2,5-dimethoxybenzoyl group and a 4-methoxy-2-methylphenyl group
Properties
IUPAC Name |
3-[1-(2,5-dimethoxybenzoyl)piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O5/c1-17-14-19(30-2)8-10-22(17)26-24(28)12-7-18-6-5-13-27(16-18)25(29)21-15-20(31-3)9-11-23(21)32-4/h8-11,14-15,18H,5-7,12-13,16H2,1-4H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUVDXYJAFAOTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)CCC2CCCN(C2)C(=O)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2,5-dimethoxybenzoyl)piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through a series of cyclization reactions involving appropriate precursors. The 2,5-dimethoxybenzoyl group is then introduced via an acylation reaction, and the final step involves the attachment of the 4-methoxy-2-methylphenyl group through a coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2,5-dimethoxybenzoyl)piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a precursor for biologically active compounds.
Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.
Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-[1-(2,5-dimethoxybenzoyl)piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
3-[1-(2,5-dimethoxybenzoyl)piperidin-3-yl]-N-(4-methoxyphenyl)propanamide: Similar structure but lacks the methyl group on the phenyl ring.
3-[1-(2,5-dimethoxybenzoyl)piperidin-3-yl]-N-(4-methylphenyl)propanamide: Similar structure but lacks the methoxy group on the phenyl ring.
3-[1-(2,5-dimethoxybenzoyl)piperidin-3-yl]-N-(2-methylphenyl)propanamide: Similar structure but with the methyl group in a different position on the phenyl ring.
Uniqueness
The uniqueness of 3-[1-(2,5-dimethoxybenzoyl)piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This unique structure could result in different reactivity, binding affinity, and pharmacological effects, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
